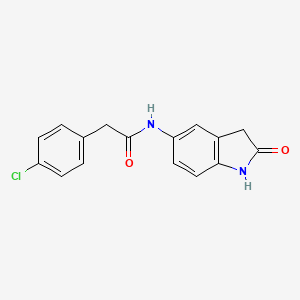

![molecular formula C21H23N3O6S B2507818 N-{4-[(3,4-二甲基-1,2-恶唑-5-基)磺酰基]苯基}-2-(4-甲氧基苯氧基)丙酰胺 CAS No. 302807-18-7](/img/structure/B2507818.png)

N-{4-[(3,4-二甲基-1,2-恶唑-5-基)磺酰基]苯基}-2-(4-甲氧基苯氧基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

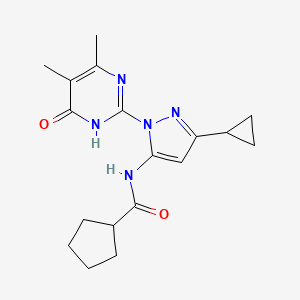

The compound N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide is a chemical entity that appears to be designed for biological activity, given the presence of a sulfamoyl group and a methoxyphenoxy moiety. These structural features are reminiscent of compounds that have been studied for their potential therapeutic effects, such as the inhibition of steroid sulfatase (STS) in the treatment of breast cancer and the modulation of electronic and stereochemical properties for various biological activities .

Synthesis Analysis

The synthesis of similar sulfamoylated compounds has been reported in the context of developing potent STS inhibitors. These compounds are typically synthesized by appending various substituents to a phenolic core structure, followed by sulfamoylation . The synthesis process often involves multiple steps, including the protection of functional groups, coupling reactions, and purification techniques. The exact synthetic route for N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide is not detailed in the provided papers, but it likely follows similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of compounds with sulfamoyl and methoxyphenoxy groups has been studied using various analytical techniques, including 1H NMR spectroscopy and X-ray diffraction analysis . These studies reveal the existence of diastereomers and conformers, which can significantly influence the biological activity of the compounds. The presence of intramolecular hydrogen bonds and the influence of electronic interactions on the stability of different conformers are also important considerations in the molecular structure analysis .

Chemical Reactions Analysis

The chemical reactivity of sulfamoylated compounds can involve interactions with biological targets such as enzymes. For instance, the inhibition of STS by sulfamoylated phenol derivatives is a result of the compound's ability to interact with the active site of the enzyme, leading to a decrease in the enzyme's activity . Additionally, the metabolic fate of related compounds has been studied, revealing various pathways such as hydroxylation, N-demethylation, O-methylation, and conjugation . These metabolic reactions can significantly alter the pharmacokinetic profile and efficacy of the drug.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoylated compounds are influenced by their molecular structure. The electronic properties, such as dipole moments and charge distribution, can affect solubility and membrane permeability . The presence of different functional groups also impacts the compound's acidity, basicity, and hydrogen bonding capacity, which are critical for its interaction with biological molecules and enzymes . The stereochemistry of the compound can lead to different pharmacological effects and metabolic pathways, as observed in the metabolic fate of related sulfamide compounds .

科学研究应用

生物活性及金属络合物形成

磺酰胺衍生物,包括与N-{4-[(3,4-二甲基-1,2-恶唑-5-基)磺酰基]苯基}-2-(4-甲氧基苯氧基)丙酰胺相关的结构,已被合成并表征其生物活性和形成金属络合物的能 力。Chohan 和 Shad (2011) 的一项研究报道了此类化合物及其金属络合物的合成,揭示了中等至显着的抗菌活性和良好的抗真菌活性 (Chohan & Shad, 2011)。

光动力治疗应用

最近的一项研究重点关注合成取代了苯磺酰胺基团的锌酞菁衍生物,包括与所讨论化合物相关的结构。这项由 Pişkin、Canpolat 和 Öztürk (2020) 领导的研究探索了这些化合物的物理光学和光化学性质,重点介绍了它们作为光动力治疗中癌症治疗的 II 型光敏剂的潜力 (Pişkin et al., 2020)。

抗菌活性

该化合物应用的另一个方面包括其潜在的抗菌活性。Helal 等人 (2013) 合成了一系列 2-(6-甲氧基-2-萘基)丙酰胺衍生物,其与 N-{4-[(3,4-二甲基-1,2-恶唑-5-基)磺酰基]苯基}-2-(4-甲氧基苯氧基)丙酰胺具有结构相似性。这些化合物表现出显着的抗菌和抗真菌活性,与标准抗菌剂相当 (Helal et al., 2013)。

属性

IUPAC Name |

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O6S/c1-13-14(2)23-30-21(13)24-31(26,27)19-11-5-16(6-12-19)22-20(25)15(3)29-18-9-7-17(28-4)8-10-18/h5-12,15,24H,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZAPOCBMJVKCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate](/img/structure/B2507741.png)

![3-[(4-Nitrobenzyl)sulfanyl]-2-thiophene-carboxylic acid](/img/structure/B2507742.png)

![(E)-4-(Dimethylamino)-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-enamide](/img/structure/B2507745.png)

![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2507746.png)

![[3-(4-Ethoxyphenyl)isoxazol-5-yl]methan-1-ol](/img/structure/B2507754.png)

![4-[[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-(1,3-benzodioxol-5-ylmethyl)benzamide](/img/structure/B2507755.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2507756.png)